molecular formula C30H27N3O3S B2797747 2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-15-1

2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B2797747
CAS RN: 862826-15-1
M. Wt: 509.62
InChI Key: URNGSWJRISXHGB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1.31In the present molecule, C−H stretching vibrations are computed at 3078, 3063, 3053, 3049, 3041, and 3037 cm−1, and the IR and Raman peaks are recognized at 3038 and 3071 cm−1, respectively .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound is involved in the synthesis of various esters and ethers, as described by Arsanious (1999) in the context of Wittig and Wittig-Horner reagents reacting with naphthoquinone derivatives. This reaction forms products like 1-benzoylimino-1H-naphthalen-2-ylidene-acetic esters and 2-benzamido-naphthol-1-ethyl ether.

Interaction with Biological Molecules

  • Ghosh, Rathi, and Arora (2016) studied the interaction of naphthalene-1-ylamino derivatives with Bovine Serum Albumin (BSA), providing insights into the binding and quenching mechanisms of such compounds in biological systems. The study is critical for understanding how these compounds interact with proteins (Ghosh, Rathi, & Arora, 2016).

Imaging and Diagnostics

  • Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides for PET imaging, indicating the potential of naphthalene derivatives in diagnostic imaging, particularly for visualizing human CCR8 receptors (Wang et al., 2008).
  • Similarly, Murphy et al. (1990) focused on synthesizing iodobenzamide analogues with naphthalene structures for CNS D-2 dopamine receptor imaging, demonstrating the utility of such compounds in neurological studies (Murphy et al., 1990).

Material Science and Organic Electronics

  • Dharmalingam, Ramasamy, and Balasuramanian (2011) reported the synthesis and characterization of dye complexes involving naphthalene derivatives, relevant for applications in material science and organic electronics (Dharmalingam, Ramasamy, & Balasuramanian, 2011).

Pharmacological Potential

  • Coleman, Tims, and Rathbone (2003) utilized computational QSAR analysis for the toxicological evaluation of naphthylcarboxamidrazone derivatives, highlighting the potential pharmacological applications of such compounds (Coleman, Tims, & Rathbone, 2003).

Safety and Hazards

The safety and hazards of this compound are not directly available in the resources .

Future Directions

The future directions of this compound are not directly available in the resources .

properties

IUPAC Name

2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3S/c1-36-27-16-7-5-13-24(27)30(35)31-17-18-33-19-28(23-12-4-6-15-26(23)33)37-20-29(34)32-25-14-8-10-21-9-2-3-11-22(21)25/h2-16,19H,17-18,20H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNGSWJRISXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

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